REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].C[Si](C)(C)O[SiH](C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1C=CC=CC=1.C1COCC1>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([OH:3])[CH3:1])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
372 mg
|
Type
|
reactant
|
Smiles
|
C[Si](O[SiH](C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 30-mL eggplant flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
was heat
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The solvents were distilled off in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel-
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.92 mmol | |
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].C[Si](C)(C)O[SiH](C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1C=CC=CC=1.C1COCC1>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([OH:3])[CH3:1])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
372 mg
|
Type
|
reactant
|
Smiles
|
C[Si](O[SiH](C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 30-mL eggplant flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
was heat
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The solvents were distilled off in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel-
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.92 mmol | |
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][CH:5]=1)=[O:3].C[Si](C)(C)O[SiH](C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1C=CC=CC=1.C1COCC1>[CH3:11][O:10][C:7]1[CH:8]=[CH:9][C:4]([CH:2]([OH:3])[CH3:1])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
151 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
372 mg
|
Type
|
reactant
|
Smiles
|
C[Si](O[SiH](C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 30-mL eggplant flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
was heat
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
To the solution, iron complex A (5.0 mg, 0.01 mmol) was added as catalyst
|
Type
|
STIRRING
|
Details
|
was stirred at 0° C. for 1 hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The solvents were distilled off in vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel-
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.92 mmol | |
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |